α₂-Adrenoceptor Selectivity vs. Naphazoline
Tetrahydrozoline demonstrates a clear preference for the α₂-adrenergic receptor (Ki = 0.8 μM) over the α₁ subtype (Ki = 25 μM), representing a 31-fold selectivity [1]. In contrast, naphazoline is characterized as a mixed α₁/α₂ receptor agonist with a less differentiated binding profile [2]. This receptor selectivity difference translates into distinct pharmacological outcomes, with tetrahydrozoline's α₂ agonism being more closely associated with vasoconstriction of conjunctival blood vessels without the stronger α₁-mediated effects on other tissues [3].
| Evidence Dimension | α₂ vs. α₁ Adrenergic Receptor Binding Affinity |
|---|---|
| Target Compound Data | α₂ Ki = 0.8 μM; α₁ Ki = 25 μM; 31-fold selectivity for α₂ |
| Comparator Or Baseline | Naphazoline: Characterized as a mixed α₁/α₂ agonist (no quantitative Ki ratio provided) |
| Quantified Difference | Tetrahydrozoline is a selective α₂ agonist; naphazoline is a non-selective mixed agonist |
| Conditions | Radioligand binding assays on human adrenergic receptors |
Why This Matters
For researchers investigating α₂-specific pathways or seeking to avoid confounding α₁-mediated effects, tetrahydrozoline nitrate offers a pharmacologically cleaner tool than naphazoline.
- [1] InvivoChem. Tetrahydrozoline HCl (Tetryzoline) datasheet. CAS 522-48-5. View Source
- [2] OPTO Journal. (2020). Receptor-binding profiles of topical ophthalmic decongestants. Dove Medical Press. View Source
- [3] Tetryzoline monograph. Web Archive Canada. View Source
